Benzo[b]thiophene-3-acetic acid, 5-bromo- is a chemical compound belonging to the class of benzo[b]thiophenes, which are polycyclic aromatic compounds containing sulfur. This specific compound features a bromine atom at the 5-position of the benzo[b]thiophene ring and an acetic acid functional group at the 3-position. It is of significant interest in medicinal chemistry due to its potential biological activities, particularly its role in inhibiting certain kinases involved in cell signaling pathways.
Benzo[b]thiophene-3-acetic acid, 5-bromo- can be synthesized through various methods, including electrophilic bromination and other synthetic routes that utilize intermediates such as aryne species. The compound can also be sourced from commercial suppliers specializing in chemical compounds for research purposes.
This compound is classified as an organic compound and falls under the category of heterocyclic compounds due to the presence of sulfur in its structure. It is also categorized as a brominated derivative of benzo[b]thiophene, which enhances its reactivity and potential applications in pharmaceuticals.
The synthesis of benzo[b]thiophene-3-acetic acid, 5-bromo- can be achieved through several methods:
The synthesis typically requires careful monitoring of reaction conditions such as temperature and reagent concentrations to achieve high yields. Techniques like thin-layer chromatography (TLC) are often used to monitor progress, while purification is commonly performed using silica gel column chromatography .
The molecular structure of benzo[b]thiophene-3-acetic acid, 5-bromo- consists of a fused ring system featuring a thiophene ring and a benzene ring, with a bromine atom and an acetic acid group attached. The chemical formula is C_{10}H_{8}BrO_{2S}, indicating the presence of carbon, hydrogen, bromine, oxygen, and sulfur.
Key structural data includes:
Benzo[b]thiophene-3-acetic acid, 5-bromo- participates in various chemical reactions:
These reactions require specific conditions such as temperature control and appropriate solvents to facilitate effective transformations while minimizing side reactions.
The mechanism of action for benzo[b]thiophene-3-acetic acid, 5-bromo- primarily involves its interaction with biological targets:
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on fibroblast growth factor receptor kinases, which are implicated in various pathological conditions including cancer and fibrosis .
Relevant data from spectroscopic studies provide insights into vibrational modes and electronic transitions that characterize this compound .
Benzo[b]thiophene-3-acetic acid, 5-bromo- has several scientific applications:
The combination of its unique structural features and biological activity makes benzo[b]thiophene-3-acetic acid, 5-bromo- a valuable compound for further research and development across multiple scientific disciplines.
Benzo[b]thiophene represents a privileged heterocyclic scaffold in medicinal chemistry due to its versatile pharmacological profile and structural similarity to biologically active endogenous compounds. This bicyclic system combines a benzene ring fused with a thiophene moiety, creating a planar structure amenable to diverse chemical modifications. The scaffold's intrinsic bioisosteric properties allow it to mimic phenyl or naphthyl groups while introducing favorable electronic characteristics from the sulfur atom. Its significance is evidenced by its presence in clinically used drugs like Raloxifene and Arzoxifene, which serve as selective estrogen receptor modulators (SERMs) for osteoporosis treatment [3]. Medicinal chemists exploit this nucleus for designing compounds targeting multiple therapeutic areas, leveraging its balanced lipophilicity and molecular rigidity that facilitate target binding and optimize pharmacokinetic properties [1].
The benzo[b]thiophene core exhibits broad-spectrum biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, antitubercular, antidiabetic, and anticonvulsant effects. This diversity stems from the scaffold's ability to engage in varied interactions with biological targets—its sulfur atom participates in hydrogen bonding and van der Waals interactions, while the aromatic system enables π-π stacking and hydrophobic contacts [1] [3]. Structure-Activity Relationship (SAR) studies systematically demonstrate that substitutions at positions 2, 3, 5, and 6 significantly modulate potency and selectivity. For instance, 3-acyl substitutions (as in 3-benzoylbenzothiophenes) enhance anti-tubulin activity, while 2-aryl modifications improve estrogen receptor binding affinity [3] [7]. The scaffold's chemical robustness facilitates extensive derivatization through modern synthetic strategies like Suzuki coupling, intramolecular Wittig reactions, and transition metal-catalyzed cascades, enabling efficient generation of drug-like libraries [3].
Table 1: Therapeutic Applications of Benzo[b]thiophene Derivatives
Therapeutic Area | Biological Activity | Representative Derivatives | Key Structural Features |
---|---|---|---|
Oncology | Anti-tubulin agents, Kinase inhibition | 6-Methoxy-3-(3,4,5-trimethoxybenzoyl)-2-(4-methoxyphenyl)benzothiophene | 3-Benzoyl substitution, 2,6-Dimethoxy patterns |
Metabolic Disorders | Anti-diabetic agents | 1-(Alkyl/arylsulfonyl)-3-methylindazoles | 5-Bromo substitution, Sulfonamide moiety |
Infectious Diseases | Antimicrobial/antileishmanial agents | Bis(benzo[b]thiophene-2-yl)alkyl methanimines | Schiff base conjugation, Alkyl linkers |
Neurodegeneration | Cholinesterase inhibition | Benzo[b]thiophene-chalcone hybrids | 5-Bromo, Rigidified chalcone fusion |
Inflammation | Cytokine suppression | 5-Bromoindirubin-3'-glycerol-oxime ether | Bromo-substitution, Oxime ether functionality |
Bromination of heterocyclic scaffolds constitutes a strategic molecular modification to enhance pharmacological potency and optimize drug-like properties. The introduction of bromine at the 5-position of benzo[b]thiophene derivatives induces significant electronic and steric perturbations that favorably influence target binding. Bromine's substantial atomic radius (≈1.85 Å) creates steric constraints that restrict bond rotation, potentially locking bioactive conformations. Its electron-withdrawing nature (Hammett constant σₚ = 0.23) modulates π-electron density across the scaffold, enhancing interactions with electron-rich regions of biological targets [3] [7]. This halogen atom also participates in halogen bonding interactions with carbonyl oxygen atoms and other electron donors in binding pockets, contributing additional binding energy of 3-5 kcal/mol—sufficient to dramatically improve affinity and selectivity [4].
In enzymatic systems, 5-bromo substitution markedly enhances inhibitory potency. 5-Bromoindirubin-3'-glycerol-oxime ether demonstrates dual kinase inhibition (GSK-3β and CDK8/9) that suppresses inflammatory cytokine and prostaglandin release in monocytes more effectively than its non-brominated counterpart [2]. Similarly, 5-bromo-substituted 1-(arylsulfonyl)-3-methylindazoles exhibit potent α-glucosidase inhibition (IC₅₀ = 0.72 ± 0.03 µM), outperforming the reference drug acarbose (IC₅₀ = 1.30 ± 0.02 µM). These compounds also display significant free radical scavenging activities against DPPH and nitric oxide radicals, attributable to bromine-induced enhancement of electron transfer capabilities [4]. In Alzheimer's therapeutics, 5-bromo benzothiophene-chalcone hybrids demonstrate superior cholinesterase inhibition compared to non-brominated analogues, with compound 5h showing BChE IC₅₀ = 24.35 µM, rivaling galantamine (IC₅₀ = 28.08 µM) [7]. The bromine atom also improves pharmacokinetic properties by moderately increasing lipophilicity (cLogP +0.5-1.0 unit), which may enhance membrane permeability and blood-brain barrier penetration—critical for CNS-targeted therapeutics [3] [7].
Table 2: Impact of 5-Bromo Substitution on Biological Activity
Compound Class | Biological Target | Without Br | With 5-Br | Enhancement Factor |
---|---|---|---|---|
Indirubin derivatives | GSK-3β/CDK inhibition | IC₅₀ ≈ 200-300 nM (6BIGOE) | IC₅₀ = 165 nM (5BIGOE) | 1.5-2x potency increase |
3-Methylindazoles | α-Glucosidase | IC₅₀ > 2 µM (unsubstituted) | IC₅₀ = 0.72 ± 0.03 µM | >2.7x potency increase |
Benzothiophene-chalcones | Butyrylcholinesterase | IC₅₀ ≈ 50-100 µM (unsubstituted) | IC₅₀ = 24.35 µM (5h) | 2-4x potency increase |
Acylhydrazones | Anti-staphylococcal activity | MIC = 16-32 µg/mL (unsubstituted) | MIC = 4 µg/mL (II.b) | 4-8x potency increase |
The strategic incorporation of bromine into heterocyclic pharmaceuticals represents an evolving design paradigm spanning five decades. Early research (1970s-1990s) primarily utilized bromine as a synthetic handle for cross-coupling reactions, exemplified by palladium-catalyzed transformations in complex molecule synthesis. The discovery of bioactive brominated natural products like 5-bromoindirubins from Muricidae mollusks in the late 1990s shifted focus toward their intrinsic pharmacological properties, revealing potent kinase inhibition [2]. This natural inspiration catalyzed systematic investigation into synthetic 5-bromoheterocycles during the 2000s, with particular emphasis on benzothiophene and indole scaffolds. Key advancements included developing regioselective bromination protocols at the electron-rich 5-position of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in dichloromethane or chloroform [3].
The 2010s witnessed sophisticated applications of 5-bromo derivatives in drug discovery, highlighted by the development of 5-bromoindirubin-based protein kinase inhibitors with optimized selectivity profiles. Researchers discovered that 5-bromination reduced off-target effects compared to 6-bromo isomers while maintaining nanomolar GSK-3β affinity [2]. Concurrently, structure-based drug design leveraged bromine's X-ray crystallographic benefits (enhanced diffraction patterns) to determine precise binding modes of benzothiophene derivatives in enzymatic pockets. The current decade features innovative applications in antimicrobial and neurotherapeutic domains. Notably, 5-bromo-substituted benzo[b]thiophene acylhydrazones exhibit potent activity against resistant Staphylococcus aureus (MIC = 4 µg/mL against MRSA and daptomycin-resistant strains), representing promising leads against multidrug-resistant pathogens [8]. Parallel developments include 5-bromo benzothiophene-chalcone hybrids as dual cholinesterase inhibitors for Alzheimer's disease, where bromine's electronic effects optimize binding to both catalytic and peripheral anionic sites [7]. Contemporary synthetic advancements now enable late-stage bromination and one-pot functionalization of benzo[b]thiophene-3-acetic acid derivatives, accelerating structure-activity relationship studies around the 5-bromo scaffold [3] [8].
Table 3: Historical Development of 5-Bromo-Substituted Bioactive Heterocycles
Time Period | Key Developments | Representative Compounds | Therapeutic Application |
---|---|---|---|
1990s-2000s | Isolation of brominated natural products; Regioselective bromination methods | Marine indirubins (e.g., 5-bromoindirubin) | Kinase inhibition inspiration |
2005-2010 | Rational design of kinase inhibitors; X-ray crystallography studies | 5-Bromoindirubin-3'-oxime derivatives | GSK-3β/CDK inhibition for inflammation |
2011-2015 | Synthesis of halogen-enriched libraries; QSAR modeling | 5-Bromo-1-(arylsulfonyl)indazoles | α-Glucosidase inhibition for diabetes |
2016-2020 | Development of rigidified chalcone hybrids; Nanoparticle formulations | 5-Bromo-benzothiophene-chalcones | Cholinesterase inhibition for Alzheimer's |
2020-Present | Targeting multidrug-resistant pathogens; In silico ADME optimization | 5-Bromo-benzo[b]thiophene acylhydrazones | Antibacterials against MRSA |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7